3-Chlorobenzylamine
Overview
Description
3-Chlorobenzylamine undergoes reductive amination during dihydroquinolone synthesis. It is used in the synthesis of N- (3-chlorobenzyl) toluene-p-sulphonamide.
Scientific Research Applications
Synthesis and Chemical Reactions
- 3-Chlorobenzylamine has been utilized in the synthesis of complex chemical structures. For instance, it is involved in forming cage structures via reactions with glyoxal, as demonstrated by Crampton et al. (1993) in their study on hexabenzyl-hexaazatetracyclo dodecane synthesis (Crampton, Hamid, Millar, & Ferguson, 1993).
- Hu et al. (2020) explored the formation of hydrogen-bonded supramolecular organic salts using 4-chlorobenzylamine, highlighting its role in creating diverse molecular salts (Hu, Jin, Li, Li, Lin, Liu, & Wang, 2020).
Antimicrobial Properties
- Research by Meindl et al. (1984) identified the antimycobacterial properties of various benzylamines, including N-methyl-3-chlorobenzylamine, which showed significant inhibitory effects on Mycobacterium tuberculosis (Meindl, von Angerer, Schönenberger, & Ruckdeschel, 1984).
Application in Material Science
- 4-Chlorobenzylamine has been used in the synthesis of specific insecticides, as described by Chun (2007) in the context of chlorfenapyr production (Chun, 2007).
Coordination Chemistry
- Lewis et al. (2009) investigated the coordination of 2-chlorobenzylamine with palladium-N-heterocyclic carbene complexes, contributing to the field of coordination chemistry (Lewis, Caddick, Esposito, Cloke, & Hitchcock, 2009).
Biological Applications
- Amoroso et al. (2008) explored the use of 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a thiol-reactive luminophore derived from chlorobenzylamine, for mitochondrial imaging in fluorescence microscopy (Amoroso, Arthur, Coogan, Court, Fernández‐Moreira, Hayes, Lloyd, Millet, & Pope, 2008).
Environmental and Analytical Applications
- The compound has also been examined in environmental contexts, such as in the study by Sakhvidi et al. (2017) on the quantification of chlorobenzene in air, which is related to chlorobenzylamine as an intermediate chemical (Sakhvidi, Bahrami, & Ghiasvand, 2017).
Safety and Hazards
3-Chlorobenzylamine is classified as a hazardous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
3-Chlorobenzylamine undergoes reductive amination during dihydroquinolone synthesis This process involves the conversion of a carbonyl group to an amine via an intermediate imine
Biochemical Pathways
It is known to be used in the synthesis of 3-Chlorobenzamide and N-(3-Chlorobenzyl)-4-(2-indolyl)-2-pyrimidinamine , suggesting it may play a role in these biochemical pathways.
Biochemical Analysis
Biochemical Properties
3-Chlorobenzylamine is involved in biochemical reactions, particularly in the process of reductive amination during dihydroquinolone synthesis
Cellular Effects
It is known that the compound can influence cell function through its role in the synthesis of other compounds
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in reductive amination during dihydroquinolone synthesis It may interact with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
Properties
IUPAC Name |
(3-chlorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFPYGGTDAYECS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063323 | |
Record name | Benzenemethanamine, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4152-90-3 | |
Record name | 3-Chlorobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4152-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004152903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antimycobacterial properties of 3-chlorobenzylamine and its derivatives?
A1: Research has shown that this compound derivatives exhibit antimycobacterial activity. Specifically, N-methyl-3-chlorobenzylamine demonstrated a minimum inhibitory concentration (MIC) of 10.2 micrograms/mL against Mycobacterium tuberculosis H37Ra. Furthermore, combining N-methyl-3,5-dichlorobenzylamine (a related derivative) with existing antituberculosis drugs like aminosalicylic acid, streptomycin, or dapsone resulted in synergistic inhibitory effects against M. tuberculosis H37Ra. []
Q2: How does this compound improve the performance of perovskite solar cells?
A2: While the provided abstract doesn't elaborate on the specific mechanism, it highlights that this compound can be used to construct a 2D passivation layer on perovskite materials. This passivation layer likely reduces defects and improves charge transport, leading to enhanced efficiency and stability of perovskite solar cells. Further investigation into the exact interaction mechanism is needed. []
Q3: Can this compound enhance the performance of perovskite LEDs?
A3: Yes, research indicates that this compound can significantly improve the efficiency and stability of perovskite LEDs. When added to the perovskite precursor solution, it facilitates the growth of high-quality crystals and passivates defects within the perovskite structure. [] This leads to reduced efficiency roll-off and improved device lifespan. For example, incorporating this compound in FAPbI3-based LEDs resulted in a device with a high external quantum efficiency of 16.6% and an extended half-lifetime of 49 hours at a constant current density of 100 mA cm-2. []
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